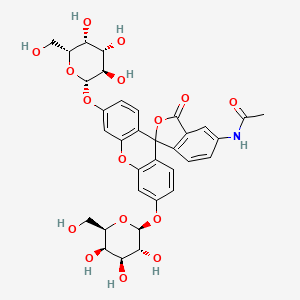
2-(Azetidin-3-yl)-4-methylthiazole
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in the synthesis of various pharmaceuticals due to their structural similarity to β-lactam antibiotics . Thiazoles, on the other hand, are aromatic sulfur and nitrogen-containing heterocycles . They are found in many important drugs and molecules, including vitamin B1 (thiamine) and penicillins .
Molecular Structure Analysis
The molecular structure of a compound like “2-(Azetidin-3-yl)-4-methylthiazole” would likely feature the four-membered azetidine ring attached to the five-membered thiazole ring. The exact structure would depend on the positions of the substituents .
Chemical Reactions Analysis
Azetidines and thiazoles can undergo a variety of chemical reactions. Azetidines, for example, can participate in ring-opening reactions . Thiazoles can undergo electrophilic and nucleophilic substitution reactions at the carbon between the sulfur and nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Generally, azetidines are stable but can be reactive due to the strain of the four-membered ring . Thiazoles are aromatic and relatively stable .
Applications De Recherche Scientifique
Synthesis and Biological Activities : Compounds containing the azetidinone and thiazolidinone moieties linked to the indole nucleus, including derivatives of 2-(Azetidin-3-yl)-4-methylthiazole, have been synthesized and characterized. These compounds have been found to possess antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This suggests their potential in various therapeutic applications (Saundane & Walmik, 2013).
Pharmacological Evaluation : Another study focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives. These compounds have been tested for antibacterial activity against various bacteria and fungi, demonstrating their potential in treating infectious diseases (Mistry & Desai, 2006).
Anti-inflammatory Activity : Research on derivatives of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones has shown significant anti-inflammatory activity in vivo. This indicates their potential use in developing new anti-inflammatory drugs (Khedekar et al., 2003).
Antitubercular Agents : Novel azetidinone derivatives containing 1, 2, 4-triazole have been synthesized and evaluated for anti-tubercular activity. Some of these compounds have shown promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).
Antifungal Activity : Studies have also been conducted on the synthesis of various azetidin-2-one derivatives and their testing against phytopathogenic fungi. Certain derivatives have shown effectiveness, particularly against Phycomycetes (Arnoldi, Cabrini, Farina, & Merlini, 1990).
Antiprion Activity : 2-Aminothiazoles, a related class of compounds, have been identified as having antiprion activity in prion-infected neuroblastoma cell lines. This opens up new avenues for treating prion diseases (Gallardo-Godoy et al., 2011).
Antileishmanial Agents : A study synthesized a series of azetidin-2-ones and tested them for antileishmanial activity. Some compounds displayed activity comparable to that of the clinically used antileishmanial drug, amphotericin B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . Colchicine is a potent drug used to treat gout, and its binding site is a crucial target for many therapeutic agents.
Mode of Action
If it acts similarly to other cbsis, it likely interacts with the colchicine binding site on tubulin . This interaction can inhibit the polymerization of tubulin, a critical process in cell division, thereby exerting its therapeutic effects.
Biochemical Pathways
Given its potential role as a cbsi, it may affect the microtubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, L-084, an orally active carbapenem, was discovered through pharmacokinetic studies on various prodrug esters .
Result of Action
If it acts as a cbsi, it could potentially inhibit cell division by disrupting microtubule dynamics . This could lead to cell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-10-7(9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGQPVVAYWNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


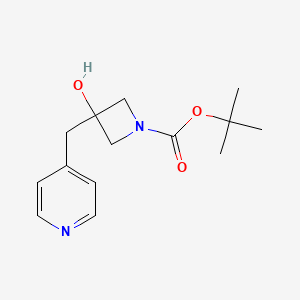
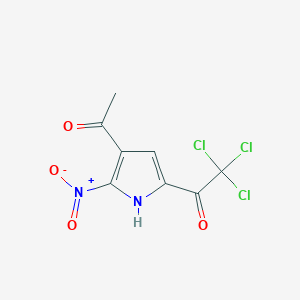
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
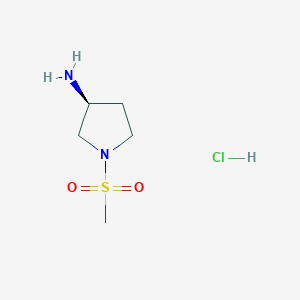

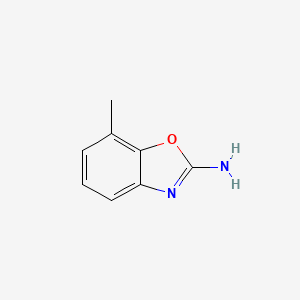
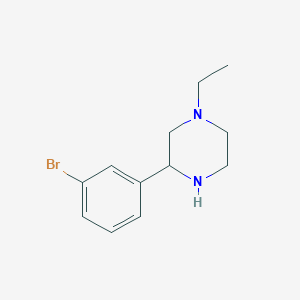
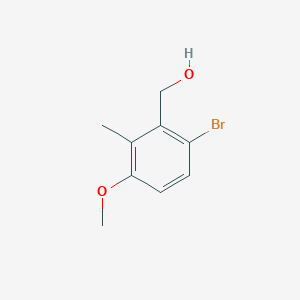

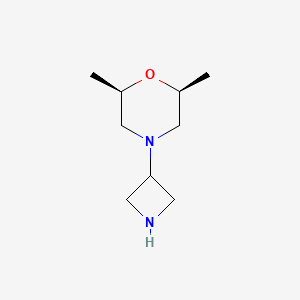

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)
